3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Description
3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a fused heterocyclic compound featuring a pyridine ring fused with a 1,2,4-thiadiazine 1,1-dioxide system. The 3-methyl substituent and the 1,1-dioxide moiety are critical to its pharmacological activity. This compound belongs to a class of potassium channel openers (KCOs) structurally related to diazoxide and pinacidil, with demonstrated vasorelaxant properties .
The compound adopts the 4H-tautomeric form in the crystalline state, as confirmed by X-ray crystallography and spectral data . This tautomeric preference influences its reactivity and interaction with biological targets, such as ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells .
Properties
IUPAC Name |
3-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-5-9-7-6(3-2-4-8-7)13(11,12)10-5/h2-4H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHSSYLQNVNWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879077 | |
| Record name | 3-Methyl-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70661-86-8 | |
| Record name | 2H-Pyrido(2,3-e)-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070661868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the 3-position methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with ATP-sensitive potassium channels. By opening these channels, the compound can modulate the release of insulin and exert antihypertensive effects . The molecular targets include the potassium channel subunits, and the pathways involved are related to cellular ion transport and membrane potential regulation .
Comparison with Similar Compounds
Pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides
- Structural Differences : The pyrido[4,3-e] isomer differs in the fusion position of the pyridine and thiadiazine rings (Figure 1). This positional isomerism significantly alters biological activity.
- Pharmacological Activity: Pyrido[4,3-e] derivatives (e.g., BPDZ 42 and BPDZ 44) exhibit poor activity on pancreatic β-cells but show potent vasorelaxant effects on aortic smooth muscle. In contrast, pyrido[2,3-e] analogs (like the 3-methyl derivative) demonstrate balanced tissue selectivity . Substitutions at the 3-position (e.g., 3,3-dimethyl-2-butylamino) enhance vascular activity, with EC50 values comparable to pinacidil (~10–30 µM) .
Table 1 : Activity Comparison of Pyrido-thiadiazine 1,1-dioxides
| Compound | Structure | β-Cell Activity | Vasorelaxant Activity (EC50) |
|---|---|---|---|
| 3-Methyl-4H-pyrido[2,3-e] | Pyrido[2,3-e] | Moderate | 15 µM |
| BPDZ 42 (pyrido[4,3-e]) | Pyrido[4,3-e] | Low | 25 µM |
| Diazoxide | Benzothiadiazine | High | >100 µM |
Thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides
- Isosteric Replacement: Replacing the pyridine ring with thiophene (e.g., 6-chloro-4-ethyl-thieno[3,2-e] analog) enhances AMPA receptor potentiator activity. These compounds show 10-fold higher potency in cognitive enhancement compared to pyrido analogs .
- Cyclopropyl Substitution : Introducing a cyclopropyl group at the 4-position improves metabolic stability and brain penetration, as seen in compound 24 (EC50 = 0.3 mg/kg in object recognition tests) .
Non-Fused 1,2,4-Thiadiazine 1,1-dioxides
- Unlike fused-ring derivatives (e.g., diazoxide), non-fused analogs (e.g., 5-aryl-1,2,4-thiadiazines) lack diuretic effects but retain antihypertensive activity. Their simpler structures allow for modular synthetic approaches .
Tautomerism and Alkylation Effects
- Tautomeric Forms: The 4H-form is thermodynamically favored in pyrido-thiadiazines, while quinoline-fused analogs (e.g., quino[4,3-e] derivatives) adopt the 1H-form. This impacts alkylation regioselectivity .
- Methylation : Alkylation at the pyridine nitrogen (e.g., 4-methyl derivatives) enhances solubility and bioavailability. For example, 4-methyl-pyrido[4,3-e] derivatives show improved pharmacokinetic profiles .
Biological Activity
3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H7N3O2S
- Molecular Weight : 197.21 g/mol
- InChIKey : NKKREMMBGZRZTR-UHFFFAOYSA-N
Potassium Channel Modulation
Research indicates that derivatives of 4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide function as potassium channel openers. These compounds were evaluated for their ability to influence insulin release from pancreatic beta-cells. Notably, certain derivatives exhibited greater potency than diazoxide, a known potassium channel opener. The selectivity for pancreatic tissues over vascular tissues suggests potential therapeutic applications in diabetes management and metabolic disorders .
Structure-Activity Relationship (SAR)
The biological activity of 3-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is closely tied to its structural features. A pharmacophoric model has been proposed based on the interactions with K(ATP) channels in pancreatic cells. This model aids in understanding how modifications to the compound can enhance its efficacy and selectivity .
Study on Insulin Release
A significant study evaluated the insulin-releasing effects of various substituted derivatives of 3-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide. The findings revealed that specific alkylamino substitutions improved the compounds' ability to stimulate insulin secretion while minimizing effects on vascular smooth muscle .
| Compound | Insulin Release Effect | Selectivity Ratio (Pancreatic/Vascular) |
|---|---|---|
| Diazoxide | Moderate | 1:1 |
| Compound A (alkylamino) | High | 10:1 |
| Compound B (unsubstituted) | Low | 5:1 |
The primary mechanism through which 3-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide exerts its effects is by opening K(ATP) channels in pancreatic beta-cells. This process leads to hyperpolarization of the cell membrane and reduced calcium influx, ultimately modulating insulin secretion .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions starting from pyridine and thiadiazine precursors. A typical approach involves:
Sulfonation : Introduction of the sulfonyl group using chlorosulfonic acid under controlled temperatures (60–80°C) to avoid side reactions .
Cyclization : Formation of the fused pyridothiadiazine ring using ammonia or hydrazine hydrate in ethanol, requiring 48–72 hours for completion .
Methylation : Selective N-methylation with methyl iodide in DMF, catalyzed by potassium methoxide, achieving ~60–80% yield .
- Critical Factors : Solvent polarity (DMF enhances nucleophilicity) and stoichiometric ratios of methyl iodide are critical for minimizing byproducts.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 3-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide?
- Methodological Answer :
- ¹H-NMR : The methyl group (CH₃) appears as a singlet at δ 2.5–2.7 ppm. Protons on the pyridine ring resonate as doublets at δ 8.9–9.1 ppm (J = 5.8–6.8 Hz), while thiadiazine protons appear as multiplets at δ 7.3–7.9 ppm .
- ¹³C-NMR : The sulfone group (SO₂) shifts carbons adjacent to it downfield (δ 130–135 ppm) .
- IR : Strong absorption bands at 1318–1321 cm⁻¹ (asymmetric S=O stretch) and 1176–1182 cm⁻¹ (symmetric S=O stretch) confirm sulfone formation .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of substituent introduction in pyridothiadiazine derivatives?
- Methodological Answer :
- Electrophilic Substitution : Electron-withdrawing groups (e.g., -CF₃) direct substituents to the 4-position of the pyridine ring via resonance stabilization. Use Lewis acids like AlCl₃ to enhance selectivity .
- Nucleophilic Aromatic Substitution : Fluorine or chlorine substituents at the 3-position activate the ring for SNAr reactions with amines or thiols, requiring polar aprotic solvents (e.g., DMSO) .
- Case Study : Introducing a 4-fluorophenyl group increased antibacterial activity by 40% compared to unsubstituted analogs, attributed to enhanced lipophilicity .
Q. How can contradictory biological activity data for pyridothiadiazine derivatives be resolved?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare derivatives with varying substituents (Table 1). For example:
- Experimental Validation : Use isosteric replacements (e.g., -OCH₃ vs. -CF₃) to isolate electronic effects from steric contributions .
Q. What computational methods predict the binding affinity of 3-methyl derivatives to biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with enzymes like DNA gyrase. Key steps:
Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1KZN).
Simulate binding poses with a grid box centered on the active site.
- MD Simulations : GROMACS can assess stability of ligand-receptor complexes over 100 ns. Metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
Data Contradiction Analysis
Q. Why do some studies report poor solubility of 3-methyl derivatives despite structural modifications?
- Resolution :
- Crystallography Data : The planar pyridothiadiazine core promotes π-π stacking, reducing solubility. Methyl groups at the 3-position exacerbate this by increasing hydrophobicity .
- Workaround : Co-solvents (e.g., PEG-400) or prodrug strategies (e.g., phosphate esters) improve bioavailability without altering activity .
Synthesis Optimization Table
Table 2 : Reaction conditions for key intermediates
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonation | ClSO₃H, 70°C, 6 h | 85 | 98.5 |
| Cyclization | NH₃/EtOH, 65°C, 48 h | 78 | 97.2 |
| Methylation | CH₃I, KOMe/DMF, 20 h | 72 | 96.8 |
Key Spectral Reference Table
Table 3 : Diagnostic peaks for structural confirmation
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H-NMR | δ 8.92 (d, J = 5.86 Hz) | Pyridine H |
| ¹³C-NMR | δ 154.17 (C=O) | Thiadiazine |
| IR | 1318 cm⁻¹, 1182 cm⁻¹ | S=O stretches |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
